(R)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine
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Overview
Description
®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyrrolidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of ®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the cyclopropane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate
- ®-Ethyl 2-(1-benzylpyrrolidin-3-yl)acetate
- ®-2-((1-Benzylpyrrolidin-3-yl)(ethyl)amino)ethanol
Uniqueness
®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine is unique due to its specific combination of structural features, including the cyclopropane ring, pyrrolidine ring, and benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H24N2 |
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Molecular Weight |
244.37 g/mol |
IUPAC Name |
N-[2-[(3R)-1-benzylpyrrolidin-3-yl]ethyl]cyclopropanamine |
InChI |
InChI=1S/C16H24N2/c1-2-4-14(5-3-1)12-18-11-9-15(13-18)8-10-17-16-6-7-16/h1-5,15-17H,6-13H2/t15-/m1/s1 |
InChI Key |
HRSJXDFKZMONQZ-OAHLLOKOSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1CCNC2CC2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC1NCCC2CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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